N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from a suitable precursor, the pyrimidine core can be synthesized through cyclization reactions.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.
Final Coupling: The final step often involves coupling the pyrimidine core with the substituted phenyl ring under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-(1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(2-chloro-4-fluorophenyl)-5-(1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Uniqueness
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the specific combination of substituents on the phenyl ring and the presence of the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5O/c1-7-18-13(21-20-7)9-5-16-6-17-12(9)19-11-3-2-8(15)4-10(11)14/h2-6H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNQNOGRHUXDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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